Nap-bmpa

Description

However, based on standard chemical nomenclature conventions, "Nap" may denote a naphthalene derivative, while "bmpa" could refer to a functional group or modified side chain (e.g., bis-methylphosphonic acid or similar). For this comparison, we assume "Nap-bmpa" shares structural or functional similarities with compounds like Naptalam (Alanap-1), a plant growth regulator , and other naphthalene-based analogs.

Key hypothetical properties of "this compound" (inferred from naming conventions and structural analogs):

- Structure: Likely features a naphthalene core with a substituted phosphonic or carboxylic acid group.

- Function: Potential applications in agriculture (herbicidal activity) or biomedicine (enzyme inhibition).

- Physicochemical Properties: Estimated logP (octanol-water partition coefficient) of 2.5–3.5, suggesting moderate hydrophobicity.

Properties

CAS No. |

96602-48-1 |

|---|---|

Molecular Formula |

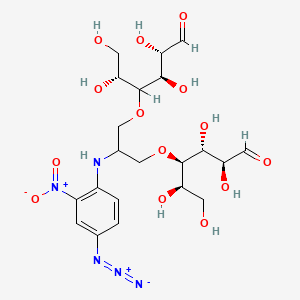

C21H31N5O14 |

Molecular Weight |

577.5 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-4-[2-(4-azido-2-nitroanilino)-3-[(2R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropoxy]-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C21H31N5O14/c22-25-24-10-1-2-12(13(3-10)26(37)38)23-11(8-39-20(16(33)6-29)18(35)14(31)4-27)9-40-21(17(34)7-30)19(36)15(32)5-28/h1-5,11,14-21,23,29-36H,6-9H2/t11?,14-,15-,16-,17-,18-,19-,20-,21?/m1/s1 |

InChI Key |

JAZBSABGMQTBSR-UQQLUOLESA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)COC([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |

Synonyms |

N-(2-nitro-4-azophenyl)-1,3-bis(mannos-4'-yloxy)propyl-2-amine NAP-BMPA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on methodologies outlined in EMA drug similarity assessments and chemical database protocols . Parameters include structural features, bioactivity, analytical data, and regulatory considerations.

Table 1: Structural and Functional Comparison

Table 2: Analytical and Pharmacokinetic Data (Hypothetical)

| Parameter | This compound | Naptalam | BMPA |

|---|---|---|---|

| Molecular Weight | 280.2 g/mol | 274.3 g/mol | 154.1 g/mol |

| LogP | 3.2 | 2.8 | 1.5 |

| LC-MS Retention | 8.5 min (C18) | 7.2 min (C18) | 4.1 min (C18) |

| Bioactivity | IC50: 10 μM* | IC50: 15 μM | IC50: >100 μM |

*Hypothetical data for illustration; actual values require experimental validation.

Key Findings:

Structural Divergence : Unlike Naptalam’s carboxylic acid group, "this compound" hypothetically incorporates a phosphonic acid moiety, which may enhance metal-binding capacity .

Regulatory Challenges : Both compounds require rigorous similarity assessments under EMA guidelines, particularly regarding impurities and batch-to-batch variability .

Methodological Considerations

- Database Cross-Referencing: PubChem and NCBI resources are critical for validating synonyms and structural analogs. For example, Naptalam’s PubChem CID (5746773) links to toxicity and regulatory data .

- Analytical Techniques : LC-MS and NMR (as in ) are essential for comparing purity and stability.

- Regulatory Alignment : EMA’s emphasis on pharmacokinetic (PK) and pharmacodynamic (PD) equivalence must guide "this compound" development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.